3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine is a complex organic compound that features a cyclopropyl group, a difluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl group via difluoromethylation reactions. The cyclopropyl group can be introduced through cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often employ continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl and pyrazole moieties and are known for their antifungal activities.
Isoflucypram: This compound contains a difluoromethyl group and is used as a fungicide.
Uniqueness
3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15F2N5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-cyclopropyl-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15F2N5/c1-18-11(6-10(17-18)8-2-3-8)15-7-9-4-5-16-19(9)12(13)14/h4-6,8,12,15H,2-3,7H2,1H3 |
InChI Key |
IAXVIPFUZMEEDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=NN3C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.